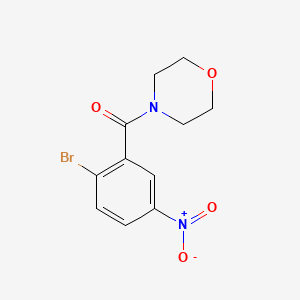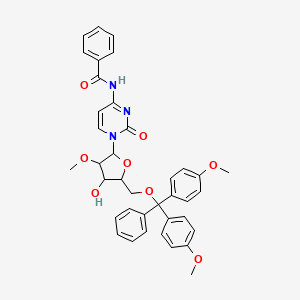
N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-OMe-Bz-C involves the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, the 2’-hydroxyl group with a methoxy group, and the nucleobase with a benzoyl group . The phosphoramidite group is introduced at the 3’-hydroxyl position. The synthesis cycle includes four main reactions: detritylation, coupling, capping, and oxidation .
Industrial Production Methods
Industrial production of DMT-2’-OMe-Bz-C involves large-scale synthesis using automated oligonucleotide synthesizers. These synthesizers add phosphoramidites sequentially from the 3’ to 5’ direction, opposite to enzymatic synthesis . The process is highly controlled to ensure the purity and quality of the final product, with stringent quality control measures in place to minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
DMT-2’-OMe-Bz-C undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester.
Substitution: The DMT group is removed during the detritylation step.
Coupling: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.
Common Reagents and Conditions
Oxidation: Iodine in water and pyridine.
Detritylation: Trichloroacetic acid in dichloromethane.
Coupling: Tetrazole as an activator.
Major Products Formed
The major product formed from these reactions is the desired oligonucleotide with the specific sequence and modifications required for its intended application .
Aplicaciones Científicas De Investigación
DMT-2’-OMe-Bz-C is widely used in the synthesis of modified oligonucleotides for various applications:
Mecanismo De Acción
DMT-2’-OMe-Bz-C, as a cytidine analog, inhibits DNA methyltransferases, which are enzymes involved in the methylation of DNA . This inhibition can lead to the reactivation of silenced genes and has potential anti-tumor activities . The compound’s mechanism of action involves the incorporation into DNA, where it interferes with the normal methylation process .
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-N-benzoyladenosine cyanoethyl phosphoramidite: Similar in structure but with a fluoro group instead of a methoxy group.
2’-O-methoxyethyl-RNA phosphoramidite: Provides enhanced duplex stability and significant nuclease resistance.
Uniqueness
DMT-2’-OMe-Bz-C is unique due to its specific combination of protective groups and modifications, which provide a balance of stability, reactivity, and resistance to nucleases . This makes it particularly suitable for therapeutic and diagnostic applications where high purity and performance are critical .
Propiedades
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKGOQQYUVNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
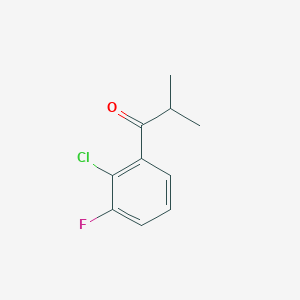
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
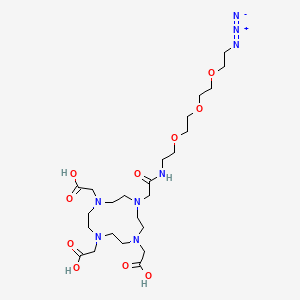
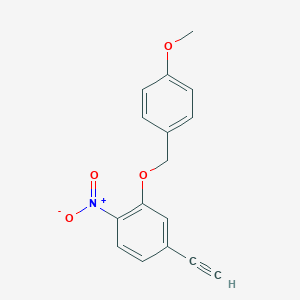
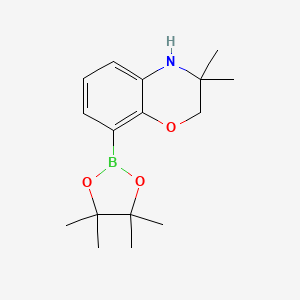
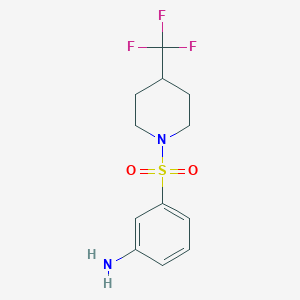
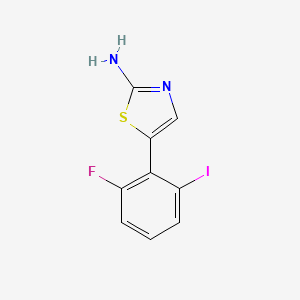
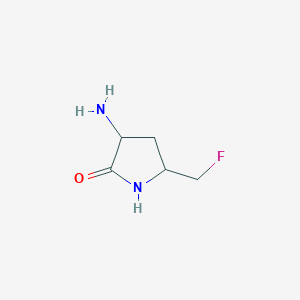
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)


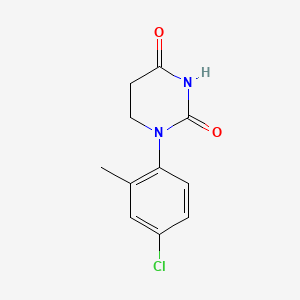
![Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)
